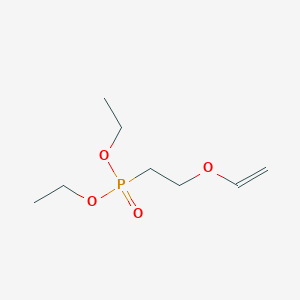

Diethyl (2-(vinyloxy)ethyl)phosphonate

Description

Diethyl (2-(vinyloxy)ethyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group linked to a 2-(vinyloxy)ethyl moiety. Its molecular structure combines a vinyl ether group (providing unsaturated reactivity) with a phosphonate group (offering stability and versatility in chemical reactions). This compound is primarily utilized in organic synthesis, polymer chemistry, and materials science due to its unique reactivity profile.

Properties

Molecular Formula |

C8H17O4P |

|---|---|

Molecular Weight |

208.19 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-2-ethenoxyethane |

InChI |

InChI=1S/C8H17O4P/c1-4-10-7-8-13(9,11-5-2)12-6-3/h4H,1,5-8H2,2-3H3 |

InChI Key |

LRGIKFGGCVETGD-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCOC=C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-(vinyloxy)ethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate vinyl ether under basic conditions. The reaction typically proceeds as follows:

Reaction of Diethyl Phosphite with Vinyl Ether: Diethyl phosphite reacts with a vinyl ether in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures.

Purification: The resulting product is purified through distillation or recrystallization to obtain this compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-(vinyloxy)ethyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, where the vinyl ether moiety is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form phosphonate esters or reduction to yield phosphine derivatives.

Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonate esters, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

Diethyl (2-(vinyloxy)ethyl)phosphonate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting metabolic pathways involving phosphorus-containing compounds.

Industry: The compound is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which diethyl (2-(vinyloxy)ethyl)phosphonate exerts its effects depends on the specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being targeted.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Phosphonate esters exhibit diverse properties depending on their substituents. Below is a comparative analysis of Diethyl (2-(vinyloxy)ethyl)phosphonate with key analogues:

| Compound Name | Substituent Group | Key Properties/Applications | Reference |

|---|---|---|---|

| Diethyl (2-aminoethyl)phosphonate | Amino (-NH₂) | Enhanced solubility in polar solvents; used in peptide coupling and enzyme inhibition . | |

| Diethyl (2-nitroethyl)phosphonate | Nitro (-NO₂) | High density and oxidative stability; applied in explosives and agrochemicals . | |

| Diethyl (2-cyanoethyl)phosphonate | Cyano (-CN) | Reactivity in nucleophilic additions; precursor for pharmaceuticals . | |

| Diethyl (2-oxoethyl)phosphonate | Oxo (=O) | Cholinesterase inhibition; potential in neurodegenerative drug development . | |

| This compound | Vinyl ether (-O-CH₂-CH₂) | Polymerization capability; unsaturated bonds enable crosslinking in materials . | Inferred |

Key Observations:

- Reactivity: The vinyl ether group in this compound introduces unsaturated bonds, enabling participation in radical polymerization or Diels-Alder reactions, unlike amino or nitro substituents .

- Solubility: Ether linkages enhance solubility in organic solvents compared to polar groups like amino or nitro .

- Stability : Nitro groups confer oxidative stability, whereas vinyl ethers may require stabilizers to prevent premature polymerization .

Physical and Chemical Properties

Stability and Reactivity

- Nitroethyl Derivatives : Decompose at higher temperatures (>200°C), while vinyl ether derivatives may polymerize under UV light .

- Aminoethyl Derivatives: Prone to hydrolysis in acidic conditions, whereas vinyl ethers are more stable but sensitive to radical initiators .

Solubility and Boiling Points

- This compound : Expected boiling point ~250°C (estimated from similar ether-phosphonates), with moderate solubility in THF and chloroform .

- Diethyl (2-thienyl)phosphonate : Boiling point 220°C; sulfur-containing analogues show higher refractive indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.